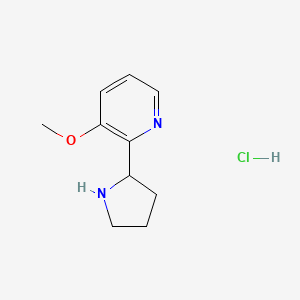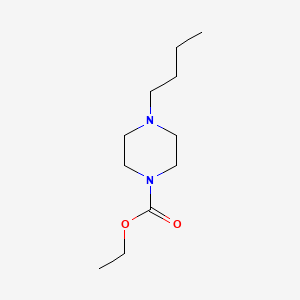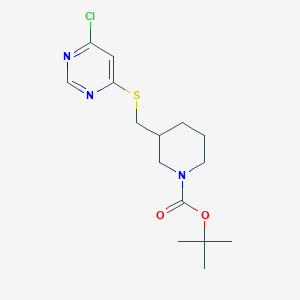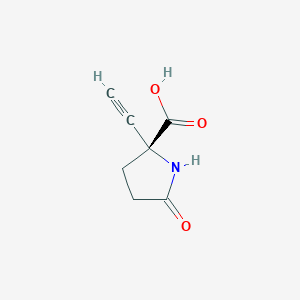![molecular formula C13H22O6 B13957301 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester CAS No. 64058-38-4](/img/structure/B13957301.png)
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester is a chemical compound with the molecular formula C13H22O6 and a molar mass of 274.31 g/mol . This compound is known for its unique structure, which includes a butoxycarbonyl group and a tetrahydrofuran-2-ylmethyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester typically involves the esterification of propionic acid derivatives with butoxycarbonyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound can be used in biochemical assays and studies involving enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its unique structure allows it to participate in specific binding interactions, influencing the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butoxycarbonyl)oxy]propionic acid methyl ester
- 2-[(Butoxycarbonyl)oxy]propionic acid ethyl ester
- 2-[(Butoxycarbonyl)oxy]propionic acid isopropyl ester
Uniqueness
Compared to similar compounds, 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester stands out due to its tetrahydrofuran-2-ylmethyl ester moiety. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications .
Properties
CAS No. |
64058-38-4 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-butoxycarbonyloxypropanoate |
InChI |
InChI=1S/C13H22O6/c1-3-4-7-17-13(15)19-10(2)12(14)18-9-11-6-5-8-16-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
YMURBNOJOCMCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC(C)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)





![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)

![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)




![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
